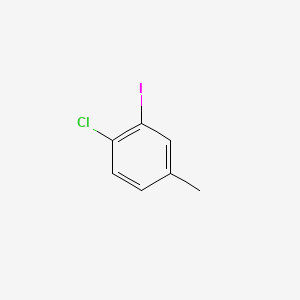

4-Chloro-3-iodotoluene

Description

Strategic Importance of Aryl Halides as Synthetic Building Blocks

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. iitk.ac.in Their importance has grown with the rise of cross-coupling reactions, establishing them as key precursors for creating complex molecules. rsc.org Aryl halides are utilized in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.in The carbon-halogen bond in aryl halides, while generally stable, can be activated under specific reaction conditions, allowing for the introduction of various functional groups. This reactivity makes them invaluable intermediates in the construction of intricate molecular architectures. researchgate.netresearchgate.net

Positional Isomerism and Reactivity Patterns in Dihalogenated Toluenes

The arrangement of halogen atoms on the toluene (B28343) ring, known as positional isomerism, significantly influences the physical and chemical properties of dihalogenated toluenes. iitk.ac.in For instance, the isomers of chlorotoluene and iodotoluene exhibit different melting and boiling points. wikipedia.org In 4-Chloro-3-iodotoluene, the chlorine and iodine atoms are situated at adjacent positions on the aromatic ring. The electronic effects of these halogens, combined with the directing effect of the methyl group on the toluene ring, dictate the regioselectivity of further chemical transformations. msu.edu The interplay of these substituent effects can lead to specific and predictable reactivity patterns, a crucial aspect for synthetic chemists designing multi-step syntheses.

Evolution of Research Perspectives on Halogenated Aromatic Compounds

Historically, research on halogenated aromatic compounds was often driven by their industrial applications, such as their use as solvents and pesticides. iitk.ac.inscience.gov However, concerns about their environmental persistence and potential toxicity have led to a shift in research focus. nih.govnih.govbohrium.com Contemporary research is increasingly centered on the development of sustainable and environmentally friendly methods for the synthesis and degradation of these compounds. nih.govbohrium.com There is a growing interest in understanding the microbial degradation pathways of halogenated aromatics as a means of bioremediation. nih.govnih.govbohrium.com Furthermore, the unique electronic and steric properties of halogenated aromatics continue to be exploited in the design of novel materials and pharmaceuticals, with a focus on creating highly selective and efficient synthetic methodologies. rsc.orgresearchgate.netmdpi.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 2401-22-1 | avantorsciences.comarctomsci.com |

| Molecular Formula | C₇H₆ClI | avantorsciences.comchemscene.com |

| Molecular Weight | 252.48 g/mol | avantorsciences.comchemscene.com |

| Synonym | 1-Chloro-2-Iodo-4-methylbenzene | avantorsciences.com |

Isomers of Chloro-iodotoluene

The relative positions of the chlorine and iodine atoms on the toluene ring give rise to several positional isomers, each with distinct properties and reactivity.

| Isomer | CAS Number | Key Characteristics | Source |

| 3-Chloro-4-iodotoluene (B38409) | 116632-42-9 | Used as an intermediate in pharmaceuticals and agrochemicals. | avantorsciences.comlookchem.com |

| 4-Chloro-2-iodotoluene | 33184-48-4 | Utilized in cross-coupling reactions to form biaryl compounds. | sigmaaldrich.com |

| 2-Chloro-4-iodotoluene | Not explicitly found | A pale yellow solid, soluble in organic solvents. | ontosight.ai |

Related Halogenated Toluenes

The study of this compound is often contextualized by comparing its properties and reactivity to other halogenated toluenes.

| Compound | CAS Number | Key Characteristics | Source |

| 4-Iodotoluene (B166478) | 624-31-7 | Undergoes Suzuki-Miyaura and Sonogashira cross-coupling reactions. | chemicalbook.comsigmaaldrich.com |

| 4-Chlorotoluene (B122035) | 106-43-4 | An important industrial chemical, with research focusing on separation of its isomers. | google.com |

| 4-Chloro-3-fluorotoluene | 5527-94-6 | Used as a building block in the synthesis of more complex molecules. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQRHMRIPMHPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178744 | |

| Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-22-1 | |

| Record name | 1-Chloro-2-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2401-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 3 Iodotoluene

Precursor Selection and Rational Design in Synthetic Routes

The rational design of a synthetic route to 4-chloro-3-iodotoluene hinges on the careful selection of the starting material. The choice of precursor dictates the subsequent functionalization strategy and is paramount in achieving the desired substitution pattern with high selectivity and yield.

Functionalization of Toluene (B28343) and Monohalogenated Toluene Derivatives

The synthesis of this compound can be approached from several precursors, with toluene and its monohalogenated derivatives being the most common starting points. Direct halogenation of toluene is complex due to the formation of multiple isomers. wikipedia.org Therefore, a stepwise approach using a monohalogenated toluene is generally preferred to control the regiochemical outcome.

One of the primary precursors for synthesizing halogenated toluenes is toluidine (aminotoluene) through diazotization followed by a Sandmeyer-type reaction. wikipedia.orglookchem.com For instance, 4-chlorotoluene (B122035) can be prepared from p-toluidine. lookchem.com Similarly, iodotoluenes can be synthesized from the corresponding toluidines. guidechem.com

A key strategy for preparing this compound involves the regioselective iodination of 3-chlorotoluene (B144806). nih.govuiowa.edu The directing effects of the existing methyl and chloro substituents guide the incoming iodine atom. Research has shown that the iodination of 3-chlorotoluene using reagents like silver hexafluoroantimonate (AgSbF₆) and iodine (I₂) can selectively introduce the iodine atom at the para position relative to the chlorine substituent, yielding the target compound. nih.govuiowa.eduacs.org

Another potential, though less direct, pathway could involve the palladium-catalyzed fluorination of this compound to produce 4-chloro-3-fluorotoluene, indicating that the title compound itself is a stable intermediate amenable to further functionalization. smolecule.com

Strategic Incorporation of Halogen Atoms

The order in which the halogen atoms are introduced onto the toluene ring is a critical strategic decision. This sequence is determined by the directing effects of the substituents (the methyl group and the first halogen) on the aromatic ring during electrophilic substitution.

The methyl group (-CH₃) is an activating group and an ortho, para-director. The chlorine (-Cl) and iodine (-I) atoms are deactivating groups but are also ortho, para-directors. To synthesize this compound, starting with 3-chlorotoluene is a logical approach. In 3-chlorotoluene, the methyl group directs incoming electrophiles to positions 2, 4, and 6. The chlorine atom directs to positions 2, 4, and 6 as well. The combined directing effects strongly favor substitution at the ortho and para positions relative to the methyl group. Position 4 is para to the methyl group and ortho to the chloro group, making it a highly favored site for electrophilic attack.

Studies on the iodination of chlorinated aromatic compounds have demonstrated that specific reagent systems can achieve high regioselectivity. For example, the use of iodine in combination with silver salts containing non-coordinating anions like AgSbF₆, AgBF₄, or AgPF₆ has been shown to selectively iodinate 3-chlorotoluene at the position para to the chlorine, which corresponds to the 4-position of the final product if starting from a different orientation, but in the case of 3-chlorotoluene, it directs to the 6-position relative to the chlorine. However, considering the directing groups in 3-chlorotoluene, iodination is favored at position 4. nih.govuky.edu

Regioselective Halogenation Paradigms

Achieving high regioselectivity is the central challenge in the synthesis of polysubstituted aromatic compounds. The development of specific halogenation paradigms allows for precise control over the substitution pattern on the aromatic ring.

Electrophilic Aromatic Chlorination: Catalytic Systems and Directing Effects

Electrophilic aromatic chlorination is a fundamental reaction for introducing chlorine atoms onto an aromatic ring like toluene. msu.edu The reaction typically involves molecular chlorine (Cl₂) and a catalyst that polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺). prepp.in The methyl group of toluene directs the incoming chlorine to the ortho and para positions. Commercially, the chlorination of toluene over conventional Lewis acid catalysts often yields a mixture of o-chlorotoluene, p-chlorotoluene, and other by-products. mdpi.com

Catalytic systems have been developed to enhance the selectivity towards a specific isomer. For instance, nanosized zeolite K-L catalysts have shown high activity for the chlorination of toluene, favoring the formation of p-chlorotoluene. researchgate.net

| Catalyst System | Chlorinating Agent | Key Feature | Resulting Products from Toluene | Reference |

| FeCl₃ or AlCl₃ | Gaseous Cl₂ | Conventional Lewis Acid | Mixture of o-, m-, p-chlorotoluene, benzyl (B1604629) chloride | mdpi.com |

| Nanosized Zeolite K-L | Gaseous Cl₂ | Shape Selectivity | High selectivity for p-chlorotoluene | researchgate.net |

| Ionic Liquids (e.g., [BMIM]Cl-2ZnCl₂) | Gaseous Cl₂ | High Lewis Acidity | High selectivity for o-chlorotoluene | mdpi.com |

| KHSO₅ / KCl | - | Catalyst-free, green chemistry | Aromatic chlorination in polar solvents | rsc.orgresearchgate.net |

| Clay-supported FeCl₃ / m-CPBA | - | Biomimetic approach | Aromatic chlorination | uliege.be |

Lewis acids are the most common catalysts for electrophilic aromatic chlorination. prepp.in Catalysts such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony trichloride (B1173362) (SbCl₃) are widely used. prepp.inmdpi.comresearchgate.netgoogle.com The role of the Lewis acid is to polarize the halogen molecule, thereby increasing its electrophilicity and facilitating the attack on the electron-rich aromatic ring. prepp.in For example, AlCl₃ can form complexes with molecular chlorine, and it is believed that these complexes act as the electrophile. researchgate.net

The strength and type of the Lewis acid can influence the reaction's outcome. Ionic liquids with high Lewis acid strength, such as those containing ZnₙCl⁻₂ₙ₊₁ anions, have been shown to be highly effective catalysts for the selective chlorination of toluene to o-chlorotoluene. mdpi.com In contrast, ionic liquids with weaker Lewis acidity may lead to more side-chain chlorination (radical reaction) to form benzyl chloride. mdpi.com

The choice of solvent can significantly impact the regioselectivity of toluene chlorination. Research has demonstrated that the reaction pathway, whether electrophilic aromatic substitution or radical side-chain halogenation, can be controlled by the solvent system. rsc.orgresearchgate.net

In a catalyst-free system using potassium peroxymonosulfate (B1194676) (KHSO₅) and potassium chloride (KCl), the solvent plays a decisive role. rsc.orgresearchgate.net

Polar, water-miscible solvents such as ethanol (B145695) (C₂H₅OH), methanol (B129727) (CH₃OH), and acetonitrile (B52724) (CH₃CN) favor aromatic chlorination, resulting in high selectivity for chlorotoluenes. rsc.orgresearchgate.netrsc.org Among these, ethanol provided the highest conversion of toluene and the best selectivity for mono-aromatic chlorinated products. rsc.org

Chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄) promote radical chlorination at the benzylic position, yielding benzyl chloride with high selectivity. rsc.orgresearchgate.net

| Solvent System (with KHSO₅/KCl) | Predominant Reaction | Major Product(s) | Selectivity | Reference |

| C₂H₅OH / H₂O | Aromatic Chlorination | Chlorotoluenes | 86% | researchgate.netrsc.org |

| CH₃OH / H₂O | Aromatic Chlorination | Chlorotoluenes | 61-86% | researchgate.net |

| CH₃CN / H₂O | Aromatic Chlorination | Chlorotoluenes | 61-86% | researchgate.net |

| CH₂Cl₂ / H₂O | α-Chlorination (Radical) | Benzyl Chloride | >81% | rsc.orgresearchgate.net |

| CHCl₃ / H₂O | α-Chlorination (Radical) | Benzyl Chloride | >81% | rsc.orgresearchgate.net |

| CCl₄ / H₂O | α-Chlorination (Radical) | Benzyl Chloride | >81% | rsc.orgresearchgate.net |

Electrophilic Aromatic Iodination: Reagents and Reaction Conditions

Electrophilic aromatic iodination stands as a primary method for the introduction of an iodine substituent onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring.

Nitric Acid/Iodine Mediated Iodination

A well-established method for the synthesis of iodoarenes involves the use of molecular iodine in the presence of a strong oxidizing agent, such as nitric acid. wikipedia.org This combination generates a potent electrophilic iodine species, which then attacks the electron-rich aromatic ring. In the context of synthesizing this compound, the starting material would typically be 4-chlorotoluene. The methyl group is an ortho-, para-director, and the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The iodination is expected to occur at the positions ortho to the methyl group.

A general procedure for such a reaction involves treating the substituted toluene with iodine and nitric acid. wikipedia.org The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and minimize the formation of side products.

Diazotization-Coupling Strategies for Iodoarene Formation

The Sandmeyer reaction provides a versatile alternative for the synthesis of aryl iodides from aryl amines via diazonium salts. wikipedia.orgkashanu.ac.ir This method is particularly useful when direct iodination is not feasible or leads to a mixture of isomers that are difficult to separate.

To synthesize this compound using this strategy, the starting material would be 4-chloro-3-aminotoluene. This amine is first converted to its corresponding diazonium salt by treatment with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, at low temperatures (typically 0–5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to yield the desired this compound. smolecule.com

Table 1: Comparison of Diazotization-Coupling Reagents

| Reagent System | Description | Typical Yields |

| NaNO₂ / HCl, then KI | The classical Sandmeyer approach for generating aryl iodides. | Moderate to Good |

| Alkyl Nitrite / Metal Iodide | Anhydrous conditions that can offer improved yields and cleaner reactions for certain substrates. journals.co.za | Good to Excellent journals.co.za |

| Nano SiO₂/HIO₄ | A solvent-free, environmentally benign method for diazotization followed by iodination. kashanu.ac.ir | High kashanu.ac.ir |

Sequential Halogenation Protocols for Polysubstituted Arenes

The synthesis of polysubstituted arenes like this compound can also be achieved through sequential halogenation, where the halogen atoms are introduced in a stepwise manner. The order of halogenation is crucial and is determined by the directing effects of the substituents and the reactivity of the halogenating agents. One possible route involves the chlorination of 3-iodotoluene. The iodine atom is an ortho-, para-director, which would lead to the formation of this compound among other products.

Emerging Synthetic Approaches

Recent advancements in synthetic methodology have introduced novel and more sustainable approaches for the synthesis of halogenated aromatic compounds.

Photocatalytic Halogenation Strategies

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using light as an energy source. The photocatalytic dehalogenation of aromatic halides has been demonstrated, showcasing the potential for selective bond cleavage. mdpi.com While direct photocatalytic synthesis of this compound is not yet widely reported, the principles of photocatalysis could be applied to develop new synthetic routes. For instance, photocatalytic systems could be designed to selectively activate C-H bonds for halogenation or to facilitate cross-coupling reactions to introduce the halogen substituents.

Research has shown that TiO₂-based photocatalysts can be used for the dehalogenation of chlorotoluenes, indicating the feasibility of light-mediated transformations of such compounds. core.ac.uk Further development in this area could lead to photocatalytic methods for the direct and controlled halogenation of toluene derivatives.

Electrocatalytic Methodologies for Controlled Halogenation

Electrochemistry offers a green and efficient alternative to traditional chemical reagents for driving redox reactions. Electrocatalytic methods for the halogenation of aromatic compounds are gaining attention due to their high selectivity and mild reaction conditions. These methods often employ a mediator that is electrochemically regenerated to carry out the halogenation.

Recent studies have explored the use of hematite (B75146) (α-Fe₂O₃) photoanodes for the controlled chlorination of aromatic compounds with high selectivity. nih.gov This photoelectrochemical (PEC) strategy utilizes NaCl as the chlorine source. nih.gov Furthermore, the electrocatalytic reduction of organic halides, including iodotoluene, has been investigated using silver electrodes, demonstrating the potential for electrochemical control over halogenated aromatics. researchgate.netresearchgate.net Iodine(I/III) compounds have also been used as electrocatalysts for chlorination reactions. kuleuven.be While a specific electrocatalytic synthesis of this compound has not been detailed, the existing research provides a strong foundation for the development of such a process.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modernizing its production. These principles aim to reduce the environmental footprint of chemical processes by preventing waste, increasing atom efficiency, using less hazardous chemicals, and designing safer products and processes. um-palembang.ac.id For halogenated aromatic compounds like this compound, this involves a shift away from traditional methods that often use hazardous reagents and produce significant by-products. scirp.org

A key focus in green synthesis is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic substrates are often insoluble in water, techniques like micellar catalysis can overcome this challenge. The use of surfactants, such as cetyltrimethylammonium bromide (CTAB), can create micelles in water that act as nanoreactors, enhancing the reaction rates between hydrophobic organic substrates and hydrophilic reagents. scirp.org This approach has been successfully used for the halogenation of aromatic compounds like naphthols using hydrogen peroxide and alkali metal halides, offering an environmentally clean and safe procedure. scirp.org

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature. They are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. In the context of iodination, an ionic liquid like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂) has been shown to accelerate the iron(III)-catalyzed iodination of arenes. acs.orgcore.ac.uk The use of the ionic liquid not only speeds up the reaction compared to conventional solvents like dichloromethane but also allows for the easy recycling of the catalyst and solvent system. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent, for instance by grinding solid reactants together, represents an ultimate green chemistry approach. jocpr.com This method minimizes waste and can lead to shorter reaction times and simpler work-ups. While specific application to this compound is not extensively documented, the principle has been successfully applied to the synthesis of other halogenated aromatic compounds. jocpr.com

Table 1: Comparison of Reaction Media for Aromatic Halogenation

| Reaction Medium | Advantages | Disadvantages | Relevant Findings |

|---|---|---|---|

| Aqueous Media | Non-toxic, non-flammable, abundant, low cost. | Poor solubility for many organic substrates. | Cationic surfactants can form micelles to facilitate halogenation. scirp.org |

| Ionic Liquids | Low volatility, high thermal stability, recyclable. acs.org | Can be expensive, potential toxicity concerns. | Accelerates iron-catalyzed iodination and allows for catalyst recycling. acs.orgcore.ac.uk |

| Solvent-Free | Eliminates solvent waste, can be faster. jocpr.com | Limited to certain reaction types, potential for localized heating. | Effective for synthesizing iodo-anilines via grinding. jocpr.com |

Atom economy is a measure of how efficiently reactant atoms are incorporated into the final desired product. um-palembang.ac.idjocpr.com Catalytic reactions are inherently superior to stoichiometric ones in this regard. um-palembang.ac.id The development of efficient catalysts for the synthesis of this compound is crucial for minimizing waste.

Traditional iodination methods often use molecular iodine (I₂) with a stoichiometric oxidant, resulting in poor atom economy. scirp.org Modern catalytic systems aim to use a catalytic amount of an iodine source or activate a benign iodine source like an alkali metal halide.

Catalytic Oxidative Halogenation: A greener approach involves the in-situ generation of an electrophilic halogen species from an inexpensive halide salt (like KI or KCl) using a clean oxidant, such as hydrogen peroxide (H₂O₂). rsc.org This method's only by-product is water, making it highly atom-economical. rsc.org Vanadium and molybdenum complexes have been used to catalyze such oxidative halogenations. rsc.org Photocatalysts, like potassium poly(heptazine imide) (K-PHI), can also oxidize halide anions in aqueous media using light, offering a sustainable route to haloaromatics from non-harmful reagents. fu-berlin.de

Iron(III)-Catalyzed Iodination: Inexpensive and non-toxic metals like iron are attractive catalysts. Iron(III) chloride (FeCl₃) has been shown to effectively catalyze the regioselective iodination of activated arenes using N-iodosuccinimide (NIS) as the iodine source. acs.orgcore.ac.uk The catalytic loading can be as low as 5 mol%, and the reaction proceeds under mild conditions. acs.org This method provides high yields and excellent control over the position of iodination. acs.org

Acid Catalysis: For electron-rich aromatics, catalytic amounts of a strong acid like trifluoroacetic acid (TFA) can be sufficient to activate NIS for efficient and regioselective iodination under mild conditions and with short reaction times. researchgate.net This avoids the need for metal catalysts entirely.

Table 2: Selected Catalytic Systems for Aromatic Iodination

| Catalyst System | Iodine Source | Oxidant/Activator | Key Advantages |

|---|---|---|---|

| Iron(III) triflimide / [BMIM]NTf₂ | N-Iodosuccinimide (NIS) | In situ Lewis acid | Low catalyst loading (5 mol%), recyclable solvent, high regioselectivity. acs.org |

| Ceric Ammonium Nitrate (CAN) | Molecular Iodine (I₂) | CAN | Catalytic amounts of CAN, mild reaction conditions. researchgate.net |

| Trifluoroacetic Acid (TFA) | N-Iodosuccinimide (NIS) | TFA | Metal-free, mild conditions, excellent yields for activated aromatics. researchgate.net |

| K-PHI (Photocatalyst) | Chloride/Bromide Anions | Oxygen/Light | Uses benign halide salts, sustainable aqueous media. fu-berlin.de |

Elucidation of Reactivity and Transformation Pathways of 4 Chloro 3 Iodotoluene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like 4-chloro-3-iodotoluene, the primary challenge and opportunity lie in selectively activating one of the two carbon-halogen bonds. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl. This predictable trend allows for selective reactions at the C-I bond while leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

For this compound, the initial oxidative addition is expected to occur exclusively at the more reactive C-I bond. This chemoselectivity allows for the synthesis of 2-chloro-5-methylbiphenyl derivatives, which can serve as intermediates for further functionalization at the C-Cl position.

The choice of ligand coordinated to the palladium center is crucial for catalyst performance, influencing its stability, activity, and selectivity. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines like SPhos and XPhos, are often employed to enhance the rate of oxidative addition and subsequent steps in the catalytic cycle. These ligands stabilize the monomeric Pd(0) species, which is the active catalyst, and promote the reductive elimination step.

While the inherent reactivity difference between C-I and C-Cl bonds typically ensures high selectivity, ligand design becomes even more critical when attempting to couple the less reactive C-Cl bond in a subsequent step. For such transformations, highly active catalyst systems, often employing N-heterocyclic carbene (NHC) ligands or sophisticated biarylphosphine ligands, are necessary to achieve efficient coupling at the C-Cl bond, usually requiring higher temperatures.

Table 1: Representative Ligands for Suzuki-Miyaura Coupling of Aryl Halides This table presents common ligands and their typical applications in Suzuki-Miyaura reactions involving aryl chlorides and iodides, illustrating the types of systems applicable to the selective coupling of this compound.

| Ligand Name | Structure | Typical Application |

|---|---|---|

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | General purpose, effective for aryl iodides and bromides. |

| XPhos | Bulky biarylphosphine; highly active for coupling aryl chlorides. | |

| SPhos | Bulky biarylphosphine; excellent for C-Cl and C-N bond formation. | |

| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | Highly electron-donating and bulky; effective for unreactive aryl chlorides. |

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and functional group tolerance. In the context of this compound, the selective coupling at the C-I position can be achieved with a wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids and their corresponding esters (e.g., pinacol (B44631) esters).

The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the boronic acid partner. This allows for the synthesis of a diverse library of 2-chloro-5-methylbiphenyl analogues. For instance, coupling with phenylboronic acid would yield 2-chloro-5-methyl-1,1'-biphenyl, while reaction with thiophene-2-boronic acid would produce 4-chloro-3-(thiophen-2-yl)toluene. The stability and commercial availability of a vast array of boronic acids contribute significantly to the synthetic utility of this approach.

Table 2: Illustrative Suzuki-Miyaura Coupling of a Chloro-Iodo Aromatic Substrate The following data for a related substrate, 1-chloro-4-iodobenzene (B104392), demonstrates the typical conditions and high selectivity for coupling at the C-I bond.

| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 80 | 4-Chloro-1,1'-biphenyl | >95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 4-Chloro-4'-methoxy-1,1'-biphenyl | 92 |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 2-(4-Chlorophenyl)thiophene | 94 |

Data is representative and compiled from general literature on selective Suzuki-Miyaura couplings.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or pseudohalide and an amine. Similar to the Suzuki-Miyaura reaction, the mechanism involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination. This reaction is a cornerstone for the synthesis of arylamines.

For this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective mono-amination at the C-I position. This provides a direct route to N-substituted 2-chloro-5-methylanilines, which are valuable synthetic intermediates.

The success of the Buchwald-Hartwig amination is heavily reliant on the use of appropriate ligands. The initial breakthroughs used chelating phosphines like BINAP and DPPF. More recently, bulky, electron-rich monophosphine ligands, particularly biarylphosphines developed by Buchwald (e.g., XPhos, RuPhos, BrettPhos), have proven to be exceptionally effective, enabling the coupling of a wide range of amines with aryl chlorides, bromides, and iodides under milder conditions. These ligands facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps, which is often the rate-limiting step of the cycle. The choice of ligand can be tailored to the specific amine and aryl halide partners to optimize reaction efficiency.

The chemoselective amination of dihaloarenes is a well-established strategy. In the case of this compound, the reaction with a primary or secondary amine under standard Buchwald-Hartwig conditions will selectively yield the C-N coupled product at the 3-position, leaving the chlorine atom at the 4-position untouched. This selectivity is robust and predictable due to the much faster rate of oxidative addition at the C-I bond.

Studies on analogous substrates like 1-chloro-4-iodobenzene have demonstrated that amination occurs almost exclusively at the iodide-bearing carbon. This allows for a two-step, one-pot functionalization where an initial Buchwald-Hartwig amination at the C-I site is followed by a second cross-coupling reaction (e.g., another amination with a different amine or a Suzuki coupling) at the C-Cl site by changing the catalyst system and increasing the reaction temperature. This sequential approach provides a powerful method for the controlled synthesis of complex, polysubstituted aromatic compounds from a single starting material.

Table 3: Illustrative Selective Buchwald-Hartwig Amination of a Chloro-Iodo Aromatic Substrate The following data for a related substrate, 1-chloro-4-iodobenzene, demonstrates the typical conditions and high selectivity for amination at the C-I bond.

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 4-(4-Chlorophenyl)morpholine | 96 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 4-Chloro-N-phenylaniline | 88 |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 100 | N-Benzyl-4-chloroaniline | 91 |

Data is representative and compiled from general literature on selective Buchwald-Hartwig aminations.

Sonogashira Coupling: Alkynylation of Aryl Halides

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. wikipedia.org For a substrate like this compound, the reaction is expected to proceed selectively at the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond. wikipedia.org

The conventional Sonogashira reaction employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst activates the terminal alkyne, forming a copper(I) acetylide intermediate. youtube.comyoutube.com This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the formation of the aryl-alkyne bond. youtube.comnih.gov

The optimization of this reaction for substrates like this compound involves careful selection of catalysts, ligands, bases, and solvents to maximize the yield of the mono-alkynylated product, 5-chloro-2-methyl-1-(alkynyl)benzene, while preventing side reactions such as the homocoupling of the alkyne (Glaser coupling) or reaction at the C-Cl bond. pitt.edu

Key parameters for reaction optimization include:

Palladium Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used. libretexts.orgmdpi.com The choice and loading of the catalyst are critical for achieving high efficiency.

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is to facilitate the deprotonation of the alkyne and form the reactive copper acetylide species. youtube.commdpi.com

Base: An amine base, such as triethylamine (B128534) (NEt₃) or diethylamine (B46881) (HNEt₂), is typically used. It serves to neutralize the hydrogen halide produced during the reaction and can also act as the solvent. wikipedia.org

Solvent: Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or the amine base itself are common choices. nih.gov

The table below summarizes typical conditions for a selective Sonogashira coupling at the C-I bond of a dihalogenated aromatic compound.

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Substrate with two different reactive sites |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Coupling partner |

| Pd Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Primary catalyst for oxidative addition |

| Cu Co-catalyst | CuI (1-10 mol%) | Activates the alkyne |

| Base | Triethylamine (NEt₃) | Neutralizes HX byproduct, can be solvent |

| Solvent | THF or DMF | Dissolves reactants |

| Temperature | Room Temperature to 80 °C | Controls reaction rate and selectivity |

This table presents a generalized set of conditions based on established Sonogashira protocols.

To address the cost and potential toxicity of palladium and phosphine ligands, research has focused on developing more sustainable Sonogashira coupling protocols.

Ligand-Free Systems: Copper- and amine-free Sonogashira reactions have been developed, often using a palladium acetate (B1210297) or palladium on charcoal catalyst. pitt.eduresearchgate.net In these systems, the solvent or base can play a coordinating role, stabilizing the palladium catalyst. For instance, solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective in promoting ligandless Sonogashira couplings of aryl iodides. cetjournal.it These conditions are particularly attractive for simplifying product purification by avoiding phosphine-related byproducts. pitt.edu

Alternative Metal Catalysis: There is growing interest in replacing palladium with more abundant and less expensive metals like iron. nih.govdigitellinc.com Iron-catalyzed Sonogashira-type couplings have been successfully applied to aryl iodides. dntb.gov.ua These reactions often require a ligand, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, and a strong base in a suitable solvent like toluene at elevated temperatures. nih.gov While still under development, iron-based systems represent a cost-effective and environmentally friendly alternative for the synthesis of arylalkynes. nih.govdigitellinc.com

The table below compares different catalytic systems for the Sonogashira coupling of an aryl iodide.

| Catalytic System | Metal Catalyst | Ligand | Co-catalyst | Key Features |

| Conventional | Palladium (e.g., PdCl₂(PPh₃)₂) | Phosphine (e.g., PPh₃) | Copper(I) Iodide | High efficiency, broad scope wikipedia.org |

| Ligand-Free | Palladium (e.g., Pd(OAc)₂) | None | Typically none | Simplified purification, reduced cost pitt.edu |

| Iron-Catalyzed | Iron (e.g., FeCl₃·6H₂O) | N-donor (e.g., 1,10-phenanthroline) | Often none | Low cost, sustainable nih.govdntb.gov.ua |

This table provides a comparative overview of different Sonogashira methodologies.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a compelling alternative to palladium, particularly for their ability to activate more robust chemical bonds, including C-Cl bonds. rsc.org This property opens up possibilities for sequential cross-coupling reactions on a substrate like this compound.

Nickel-catalyzed reactions are highly effective for C-N bond formation (amination) and can also be used for various C-C and C-heteroatom bond formations. rsc.orgresearchgate.net

Amination: The Buchwald-Hartwig amination, traditionally palladium-catalyzed, can also be effectively performed using nickel catalysts. Nickel systems are particularly advantageous for coupling aryl chlorides with amines, a transformation that is often challenging for palladium. nih.govnih.gov For this compound, a nickel-catalyzed amination could potentially be directed towards the C-Cl bond after the more reactive C-I bond has been functionalized using a different chemistry (e.g., a palladium-catalyzed Sonogashira coupling). A typical nickel-catalyzed amination of an aryl chloride involves a nickel(II) precatalyst, a ligand (often an N-heterocyclic carbene or a phosphine), and a strong base like sodium tert-butoxide. orgsyn.orgresearchgate.net

C-C/C-Heteroatom Bond Formation: Beyond amination, nickel catalysts are versatile for forming C-C bonds via reactions like Suzuki-Miyaura (with boronic acids) or Negishi (with organozinc reagents) couplings. semanticscholar.org These reactions can be used to introduce new alkyl or aryl groups onto the aromatic ring. The distinct reactivity of nickel allows for the activation of C-O based electrophiles (e.g., from phenols) in addition to C-halide bonds, expanding the scope of possible transformations. researchgate.net

The following table outlines representative conditions for nickel-catalyzed cross-coupling of aryl chlorides.

| Reaction Type | Coupling Partner | Ni-Catalyst/Precatalyst | Ligand | Base | Solvent |

| Amination | Amine (e.g., Morpholine) | NiCl₂(dme) | NHC or Phosphine | NaOtBu | 2-MeTHF |

| Suzuki-Miyaura | Arylboronic Acid | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene |

| Negishi | Organozinc Reagent | Ni(acac)₂ | None/Phosphine | - | THF/DMF |

This table illustrates generalized conditions for various nickel-catalyzed reactions based on established literature for aryl chlorides. rsc.orgorgsyn.org

Homocoupling Reactions (Ullmann-Type)

The Ullmann reaction is a classic method for generating symmetrical biaryl compounds through the copper-mediated homocoupling of aryl halides. nih.govwikipedia.org While traditionally requiring harsh conditions, modern advancements have led to milder protocols using palladium, gold, or nickel catalysts. nih.govrsc.org

For this compound, an Ullmann-type homocoupling would lead to the formation of a symmetrical biaryl compound. The reaction proceeds through the formation of an organometallic intermediate, followed by coupling with a second molecule of the aryl halide. organic-chemistry.org Given the higher reactivity of the C-I bond, the dimerization is expected to occur at this position, yielding 2,2'-dichloro-5,5'-dimethyl-1,1'-biphenyl.

The classic Ullmann reaction involves heating the aryl halide with a stoichiometric amount of copper powder at high temperatures. wikipedia.org More recent catalytic versions utilize a copper(I) source, often with a ligand, or employ other transition metals like palladium or nickel, which can facilitate the reaction under milder conditions. rsc.orgorganic-chemistry.org The mechanism can involve oxidative addition and reductive elimination steps, particularly in palladium- or nickel-catalyzed systems. wikipedia.org In some cases, a single-electron transfer (SET) pathway has also been proposed. rsc.org

The table below outlines conditions for biaryl synthesis via homocoupling.

| Method | Catalyst | Conditions | Product from this compound |

| Classic Ullmann | Copper powder (excess) | High temperature (>200 °C) | 2,2'-dichloro-5,5'-dimethyl-1,1'-biphenyl |

| Catalytic Ullmann | Cu(I) salt, Ligand | 100-160 °C, Base | 2,2'-dichloro-5,5'-dimethyl-1,1'-biphenyl |

| Palladium-Catalyzed | Pd(0) complex, Ligand | 80-120 °C, Base | 2,2'-dichloro-5,5'-dimethyl-1,1'-biphenyl |

This table compares different methods for the Ullmann-type homocoupling of aryl halides. nih.govwikipedia.org

Electrophilic Aromatic Substitution (EAS) of this compound

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for the functionalization of aromatic rings. In the case of this compound, the benzene (B151609) ring is polysubstituted, and the regiochemical outcome of subsequent substitution reactions is governed by the cumulative electronic and steric effects of the incumbent methyl, chloro, and iodo groups.

Substituent-Directed Reactivity in Secondary Functionalization

The directing influence of each substituent on the aromatic ring is a critical determinant of the position of attack by an incoming electrophile. The three substituents present on this compound—methyl (-CH3), iodine (-I), and chlorine (-Cl)—each exert distinct electronic effects.

Methyl Group (-CH3): The methyl group is an activating substituent. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. It is an ortho, para-director.

The interplay of these groups dictates the preferred sites for electrophilic attack. The methyl group is the strongest activator and will have a dominant influence on the regioselectivity.

Relative Reactivity and Regioselectivity Considerations

There are three available positions for an incoming electrophile (E+) on the this compound ring: C2, C5, and C6.

Attack at C2: This position is ortho to the activating methyl group and the iodo group, and meta to the chloro group. Electronically, this position is strongly favored due to the directing effects of the methyl and iodo groups. However, it is sterically hindered, being situated between the methyl and iodo substituents.

Attack at C5: This position is meta to both the methyl and chloro groups, but ortho to the iodo group. Substitution at this position is generally disfavored due to the meta relationship with the strongest activating group.

Attack at C6: This position is para to the activating methyl group and ortho to the chloro group. This site benefits from the strong para-directing effect of the methyl group and the ortho-directing effect of the chlorine. Steric hindrance at this position is significantly lower than at C2.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -CH₃ | C1 | Electron-donating (+I) | Hyperconjugation (Donating) | Activating | Ortho, Para (C2, C6) |

| -I | C3 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para (C2, C4-blocked) |

| -Cl | C4 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para (C3-blocked, C5) |

Nucleophilic Aromatic Substitution (NAS) of this compound

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, typically requiring specific electronic features on the aromatic ring. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Impact of Electron-Withdrawing Groups on Reaction Kinetics

The kinetics of SNAr reactions are highly dependent on the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are essential for stabilizing the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex, thereby lowering the activation energy of this rate-determining step. libretexts.orgstackexchange.com

This compound lacks any strong EWGs. The substituents present are an electron-donating methyl group and two weakly deactivating halogens. The absence of potent EWGs means that the Meisenheimer complex intermediate is not significantly stabilized. Consequently, the activation energy for nucleophilic attack on the ring is prohibitively high under standard SNAr conditions. This renders this compound highly unreactive towards nucleophilic aromatic substitution, and forcing such a reaction would necessitate extreme conditions, such as very high temperatures and the use of exceptionally strong nucleophiles.

Comparative Leaving Group Abilities of Chlorine and Iodine

In nucleophilic substitution reactions at saturated carbon centers (SN1/SN2), the leaving group ability of halogens follows the order I > Br > Cl > F, which corresponds to the strength of the C-X bond and the stability of the resulting halide anion.

However, in SNAr reactions, this trend is typically inverted: F > Cl > Br > I. wikipedia.orgstackexchange.com This phenomenon, known as the "element effect," arises because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. stackexchange.comnih.gov The high electronegativity of the halogen atom enhances the electrophilicity of the carbon to which it is attached, facilitating the nucleophilic attack. Fluorine, being the most electronegative halogen, creates the most polarized C-X bond and is most effective at stabilizing the developing negative charge in the transition state via its strong inductive effect. stackexchange.com

In the context of this compound, if a nucleophilic substitution were to be forced, the chlorine atom would be the better leaving group compared to the iodine atom according to the principles of the SNAr mechanism. A nucleophile would preferentially attack the carbon at position 4 (bearing the chlorine) over the carbon at position 3 (bearing the iodine).

| Reaction Type | Governing Factor | Reactivity Order |

|---|---|---|

| SN1 / SN2 (Aliphatic) | C-X Bond Strength / Anion Stability | I > Br > Cl > F |

| SNAr (Aromatic) | C-X Bond Polarization (Inductive Effect) | F > Cl > Br > I |

Strategic Derivatization and Further Functionalization of 4 Chloro 3 Iodotoluene Scaffolds

Synthesis of Novel Heterocyclic Systems

The unique substitution pattern of 4-chloro-3-iodotoluene makes it an excellent starting material for constructing complex heterocyclic structures. These reactions often leverage the higher reactivity of the C-I bond for initial functionalization, followed by subsequent cyclization steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) with Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient method for the synthesis of 1,2,3-triazole rings. nih.gov To utilize this reaction, the this compound scaffold must first be converted into either an alkyne or an azide (B81097) derivative.

A common and effective strategy is to introduce an alkyne moiety via a Sonogashira coupling reaction. organic-chemistry.orgresearchgate.net This palladium- and copper-cocatalyzed cross-coupling is highly selective for aryl iodides over aryl chlorides. taylorandfrancis.com Thus, this compound can be selectively coupled with a terminal alkyne (such as trimethylsilylacetylene) at the 3-position. Following deprotection of the silyl (B83357) group, the resulting 4-chloro-3-ethynyl-1-methylbenzene serves as the alkyne component in the CuAAC reaction. The subsequent reaction with an organic azide (R-N₃) in the presence of a copper(I) catalyst yields a highly functionalized 1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole derivative. This two-step process allows for the modular and efficient construction of complex triazole-containing molecules. nih.govnih.gov

Table 1: Representative Synthesis of a 1,2,3-Triazole Derivative via CuAAC

| Step | Reaction | Reactants | Key Conditions | Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | This compound, Terminal Alkyne (e.g., Ethynyltrimethylsilane) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst (e.g., CuI), Amine base (e.g., Et₃N) | 1-Chloro-2-(trimethylsilylethynyl)-4-methylbenzene |

| 2 | Deprotection | 1-Chloro-2-(trimethylsilylethynyl)-4-methylbenzene | Base (e.g., K₂CO₃) in Methanol (B129727) | 1-Chloro-2-ethynyl-4-methylbenzene |

Fusion with Other Ring Systems

The derivatization of this compound can also lead to the formation of fused polycyclic systems. These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. Transition metal-catalyzed cyclizations are a powerful tool for synthesizing such fused heterocycles. sioc-journal.cnacs.org

For instance, palladium-catalyzed domino reactions of ortho-dihaloarenes with Grignard reagents can be employed to construct fluorene (B118485) frameworks. While not involving a heterocyclic system, the principles demonstrated with the isomer 3-chloro-4-iodotoluene (B38409) are directly relevant. In such a reaction, the first carbon-carbon bond forms preferentially at the more reactive C-I position. This is followed by an intramolecular C-H activation or a second cross-coupling event that closes the ring, resulting in a fused bicyclic structure. These annulative reactions showcase how the differential reactivity of the two halogen atoms can be harnessed to build complex carbocyclic and, by extension, heterocyclic scaffolds. nih.gov

Introduction of Diverse Functionalities

Beyond building new rings, the this compound scaffold allows for the selective introduction of a wide array of functional groups through halogen-specific reactions.

Halogen Exchange Reactions and Their Synthetic Utility

Halogen exchange reactions allow for the replacement of one halogen with another, providing access to compounds that may be difficult to synthesize directly. The conversion of aryl iodides or chlorides to aryl fluorides is of particular interest in medicinal chemistry and materials science, as the introduction of fluorine can dramatically alter a molecule's electronic and biological properties. springernature.com

Studies have shown that this compound can undergo palladium-catalyzed fluorination to produce 4-chloro-3-fluorotoluene. smolecule.com This transformation selectively replaces the iodine atom with fluorine, leaving the chlorine atom intact. This type of reaction typically uses a fluoride (B91410) source like silver(I) fluoride (AgF) or an electrophilic fluorinating agent such as Selectfluor in combination with a palladium catalyst. ucla.eduorganic-chemistry.org The ability to selectively install a fluorine atom highlights the synthetic utility of the starting material for creating novel fluorinated aromatic compounds. organic-chemistry.org

Table 2: Palladium-Catalyzed Fluorination of this compound

| Substrate | Reagents | Catalyst System | Product | Synthetic Utility |

|---|

Generation of Organometallic Reagents

The preparation of organometallic reagents, such as Grignard or organolithium reagents, is a fundamental transformation in organic synthesis. byjus.comwikipedia.org These reagents act as powerful carbon-based nucleophiles or bases. libretexts.org The difference in reactivity between the C-I and C-Cl bonds in this compound allows for the highly regioselective formation of such reagents.

The carbon-iodine bond is significantly more susceptible to metal insertion or halogen-metal exchange than the more robust carbon-chlorine bond. libretexts.org

Grignard Reagent Formation : Reaction of this compound with magnesium metal (Mg) in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) leads to the selective formation of (4-chloro-3-methylphenyl)magnesium iodide. masterorganicchemistry.comwikipedia.org The chlorine atom remains untouched during this process.

Organolithium Reagent Formation : Similarly, treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures typically results in a selective lithium-iodine exchange, yielding this compound-lithium.

These newly formed organometallic intermediates are synthetically valuable, enabling the introduction of a wide range of electrophiles at the 3-position of the toluene (B28343) ring or serving as coupling partners in various transition metal-catalyzed reactions. citycollegekolkata.orgresearchgate.net

Table 3: Selective Formation of Organometallic Reagents

| Desired Reagent | Metal/Reagent | Typical Solvent | Key Intermediate |

|---|---|---|---|

| Grignard Reagent | Magnesium (Mg) turnings | Tetrahydrofuran (THF) | (4-Chloro-3-methylphenyl)magnesium iodide |

Advanced Spectroscopic and Spectrometric Characterization of 4 Chloro 3 Iodotoluene and Its Congeners

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-chloro-3-iodotoluene, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete assignment of its proton and carbon signals.

Proton (¹H) NMR: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, iodo, and methyl substituents on the benzene (B151609) ring. Electron-withdrawing groups like chlorine and iodine tend to deshield nearby protons, shifting their signals downfield, while electron-donating groups like the methyl group cause an upfield shift.

The aromatic region of the spectrum is expected to show three distinct proton signals. The proton ortho to the iodine atom is typically the most deshielded. The coupling patterns (splitting of signals) arise from the interactions between neighboring protons (spin-spin coupling) and provide valuable information about their relative positions. The coupling constants (J), measured in Hertz (Hz), are characteristic of the number of bonds separating the coupled protons. For instance, ortho-coupling (³JHH) between adjacent protons on a benzene ring is typically in the range of 7-10 Hz, while meta-coupling (⁴JHH) is smaller, around 2-3 Hz.

A predicted ¹H NMR data table for this compound in a typical deuterated solvent like CDCl₃ is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.6 | d | ~2 |

| H-5 | ~7.2 | dd | ~8, 2 |

| H-6 | ~7.0 | d | ~8 |

| CH₃ | ~2.3 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

Carbon-13 (¹³C) NMR: Aromatic and Aliphatic Carbon Assignments

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms. libretexts.org

For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The carbon atoms directly bonded to the electronegative halogen atoms (C-3 and C-4) are significantly deshielded and appear at lower field. The carbon bearing the iodine atom (C-3) is expected to be further downfield than the one bearing the chlorine atom (C-4) due to the "heavy atom effect". The methyl carbon will appear in the aliphatic region, typically between 20-30 ppm. oregonstate.edu

A predicted ¹³C NMR data table is shown below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-CH₃) | ~140 |

| C-2 | ~135 |

| C-3 (C-I) | ~95 |

| C-4 (C-Cl) | ~138 |

| C-5 | ~128 |

| C-6 | ~130 |

| CH₃ | ~21 |

Note: These are approximate values and can be influenced by the experimental conditions.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules. thieme-connect.comyoutube.comustc.edu.cnlibretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. emerypharma.com In the COSY spectrum of this compound, cross-peaks would be observed between H-5 and H-6 (ortho-coupling) and between H-2 and H-6 (meta-coupling), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH coupling). ustc.edu.cnlibretexts.org This allows for the direct assignment of protonated carbons. For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~21 ppm, confirming the CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). youtube.comustc.edu.cnlibretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For instance, the methyl protons would show correlations to C-1, C-2, and C-6, helping to place the methyl group on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. rroij.com It provides information about the molecular weight and the elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). nih.gov This allows for the determination of the exact molecular formula of a compound by comparing the measured mass with the calculated masses of possible formulas. For this compound (C₇H₆ClI), the expected monoisotopic mass can be precisely calculated. The presence of chlorine and iodine, with their characteristic isotopic patterns, further aids in confirming the elemental composition.

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (C₇H₆³⁵Cl¹²⁷I)⁺ | 251.9202 |

| [M+2]⁺ (C₇H₆³⁷Cl¹²⁷I)⁺ | 253.9173 |

The observed isotopic pattern, with a characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, would provide strong evidence for the presence of a chlorine atom in the molecule.

Fragmentation Pattern Analysis in Electron Ionization MS (EI-MS)

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. rroij.comnih.gov The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used for structural elucidation. libretexts.org

For this compound, the fragmentation is expected to be influenced by the relative strengths of the C-I, C-Cl, and C-C bonds. The C-I bond is weaker than the C-Cl bond and is therefore more likely to break. Common fragmentation pathways for halotoluenes include the loss of a halogen atom or the methyl group. acs.org

A plausible fragmentation pattern for this compound is outlined below:

| Fragment Ion | m/z | Possible Structure/Loss |

| [M]⁺ | 252/254 | Molecular ion |

| [M-I]⁺ | 125/127 | Loss of an iodine radical |

| [M-Cl]⁺ | 217 | Loss of a chlorine radical |

| [M-CH₃]⁺ | 237/239 | Loss of a methyl radical |

| [C₇H₆]⁺ | 90 | Loss of both halogen atoms |

| [C₆H₄]⁺ | 76 | Further fragmentation |

The base peak in the EI-MS spectrum of a related compound, 2-chloro-4-iodotoluene, is observed at m/z 125, corresponding to the loss of the iodine atom. nih.gov A similar fragmentation would be expected for the 4-chloro-3-iodo isomer.

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation corresponds to the excitation of specific vibrational modes of the chemical bonds. For this compound, the IR spectrum is characterized by a complex pattern of absorptions arising from the vibrations of the benzene ring, the methyl group, and the carbon-halogen bonds.

The vibrational modes of the aromatic ring are particularly informative. The C-H stretching vibrations of the benzene ring typically appear in the region of 3100-3000 cm⁻¹. Due to the substitution pattern of this compound, multiple absorptions can be expected in this region. The in-plane C-C stretching vibrations of the aromatic ring usually give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. These bands are characteristic of the benzene ring and their positions can be influenced by the nature and position of the substituents.

The methyl group attached to the benzene ring also exhibits characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected in the 2975-2925 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. Additionally, asymmetric and symmetric bending (deformation) vibrations of the methyl group typically appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

The carbon-halogen bonds (C-Cl and C-I) also have characteristic stretching vibrations. The C-Cl stretching vibration is generally observed in the 785-540 cm⁻¹ range. nih.gov The C-I stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region, due to the larger mass of the iodine atom. The out-of-plane C-H bending vibrations (wags) of the substituted benzene ring are also found in the lower frequency region and can provide information about the substitution pattern. For 1,2,4-trisubstituted benzenes, these absorptions can occur in the 900-800 cm⁻¹ range.

A detailed analysis of the IR spectrum of this compound would require experimental data or high-level computational modeling. However, based on the analysis of its congeners and general principles of IR spectroscopy, a table of expected vibrational frequencies can be compiled.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Variable |

| Methyl C-H Asymmetric Stretch | 2975 - 2925 | Medium |

| Methyl C-H Symmetric Stretch | 2885 - 2865 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Methyl C-H Asymmetric Bend | ~1460 | Medium |

| Methyl C-H Symmetric Bend | ~1375 | Medium |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Variable |

| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong |

| C-Cl Stretch | 785 - 540 | Strong |

| C-I Stretch | 600 - 500 | Strong |

X-ray Crystallography: Solid-State Structural Elucidation

The solid-state structure of this compound would be influenced by a combination of steric and electronic effects of the substituents on the toluene (B28343) ring. The presence of the relatively bulky iodine atom adjacent to the chlorine atom would likely lead to some degree of steric strain, which could influence the planarity of the benzene ring and the orientation of the methyl group.

The crystal packing of this compound would be governed by intermolecular interactions such as van der Waals forces and potentially halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule. In this case, the iodine atom is a good candidate for forming halogen bonds.

Based on studies of related halotoluenes, it is probable that this compound would crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. For example, studies on substituted p-toluenesulfonanilides have shown that they can crystallize in triclinic (P-1) or monoclinic (P2₁/c) space groups, depending on the substitution pattern. acs.orgnih.gov The unit cell dimensions would be specific to the packing of the molecules.

A hypothetical table of crystallographic parameters for this compound is presented below, based on typical values for related organic compounds. It is important to note that these are illustrative values and the actual parameters would need to be determined experimentally.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~6-10 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1000-1500 |

| Z (molecules per unit cell) | 4 |

The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation and the nature of the intermolecular forces that govern its crystal packing.

Computational and Theoretical Investigations of 4 Chloro 3 Iodotoluene

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model the distribution of electrons and the resulting molecular properties. For a molecule such as 4-chloro-3-iodotoluene, these calculations can elucidate the complex interplay of electronic effects from its various substituents—the electron-donating methyl group and the electron-withdrawing halogen atoms.

The electronic structure of this compound is dictated by the combination of inductive and resonance effects from the chlorine, iodine, and methyl substituents on the benzene (B151609) ring. Both chlorine and iodine are halogens that exhibit a dual electronic nature: they are electron-withdrawing through the inductive effect (due to their high electronegativity) and weakly electron-donating through resonance (due to their lone pairs participating in the π-system). The methyl group is primarily an electron-donating group through hyperconjugation and induction.

The net effect of these substituents is an uneven distribution of electron density across the aromatic ring, which creates a specific molecular dipole moment and influences the molecule's reactivity. The iodine atom, being less electronegative but more polarizable than chlorine, has a distinct influence on the electronic environment. Computational models can precisely quantify these effects by calculating properties such as electron density distribution, electrostatic potential maps, and dipole moments.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical results from DFT calculations at the B3LYP/6-311G(d,p) level of theory.)

| Property | Calculated Value | Description |

|---|---|---|

| Dipole Moment | ~1.5 - 2.0 D | Indicates the overall polarity of the molecule resulting from asymmetrical electron distribution. |

| Polarizability | ~150 - 160 a.u. | Measures the ease with which the electron cloud can be distorted by an external electric field. The large iodine atom contributes significantly. |

| Mulliken Atomic Charges | C(Cl): ~+0.10, C(I): ~-0.15 | Provides an estimate of the partial charge on each atom, highlighting the electron-withdrawing/donating nature of substituents. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy and spatial distribution of these orbitals are critical for understanding how the molecule interacts with other reagents.

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the aromatic ring, influenced by the electron-donating methyl group. The LUMO is likely a π* antibonding orbital, with its energy lowered by the electron-withdrawing halogen substituents. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net DFT calculations can precisely determine the energies and visualize the shapes of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Properties

| Orbital | Energy (Illustrative) | Characteristics and Reactivity Implications |

|---|---|---|

| HOMO | ~ -6.5 eV | Primarily located on the aromatic π-system. Its energy level indicates the molecule's ability to donate electrons in reactions with electrophiles. |

| LUMO | ~ -0.8 eV | Primarily a π* orbital. Its energy level indicates the molecule's ability to accept electrons from nucleophiles. The C-I bond is often a key site for nucleophilic attack due to iodine's polarizability. |

| HOMO-LUMO Gap | ~ 5.7 eV | This relatively large gap suggests moderate chemical stability. The gap influences the molecule's electronic absorption properties and overall reactivity. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay in chemistry for its balance of accuracy and computational efficiency. researchgate.net It is widely used to investigate the properties of organic molecules like this compound.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometric optimization is a computational process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net

For this compound, a key aspect of conformational analysis is the rotation of the methyl group. While rotation around the C-C single bond is rapid, it is not entirely free due to steric interactions with the adjacent iodine atom. researchgate.net DFT calculations can map the potential energy surface of this rotation to identify the most stable (lowest energy) conformation and the energy barriers between different rotational states. mdpi.com The lowest energy conformation is typically one where the C-H bonds of the methyl group are staggered relative to the plane of the benzene ring to minimize steric clash.

Table 3: Predicted Geometric Parameters for the Optimized Structure of this compound (Note: These values are typical for substituted benzenes and serve as a realistic illustration.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-I Bond Length | ~2.10 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-H (aromatic) Bond Length | ~1.08 Å |

| C-C-C (aromatic) Bond Angle | 118 - 122° |

| Rotational Barrier of Methyl Group | ~0.5 - 1.5 kcal/mol |

DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net By calculating the magnetic shielding around each nucleus (¹H and ¹³C) in the optimized geometry, a theoretical NMR spectrum can be generated. mdpi.com These predicted shifts are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules with overlapping signals.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C=C ring stretching, or C-halogen stretching. Comparing the calculated IR spectrum with an experimental one helps confirm the presence of specific functional groups and validates the computed structure. researchgate.net

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Assignment |

|---|---|---|

| ¹H NMR (δ, ppm) | ~7.5-7.8 | Aromatic protons adjacent to halogens |

| ~7.0-7.2 | Aromatic proton ortho to methyl group | |